

Introduction: The Strategic Importance of 2,3,6-Trifluorobenzyl Bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3,6-Trifluorobenzyl bromide*

Cat. No.: B131743

[Get Quote](#)

2,3,6-Trifluorobenzyl bromide (CAS No. 151412-02-1) is a highly reactive, fluorinated organic compound that has emerged as a critical building block for researchers in medicinal chemistry, materials science, and agrochemical development.^{[1][2]} Its utility lies in the unique combination of a reactive benzylic bromide handle and a trifluorinated phenyl ring. This specific substitution pattern (2,3,6-) imparts distinct electronic properties and steric influences that are of significant interest in the rational design of complex molecules.

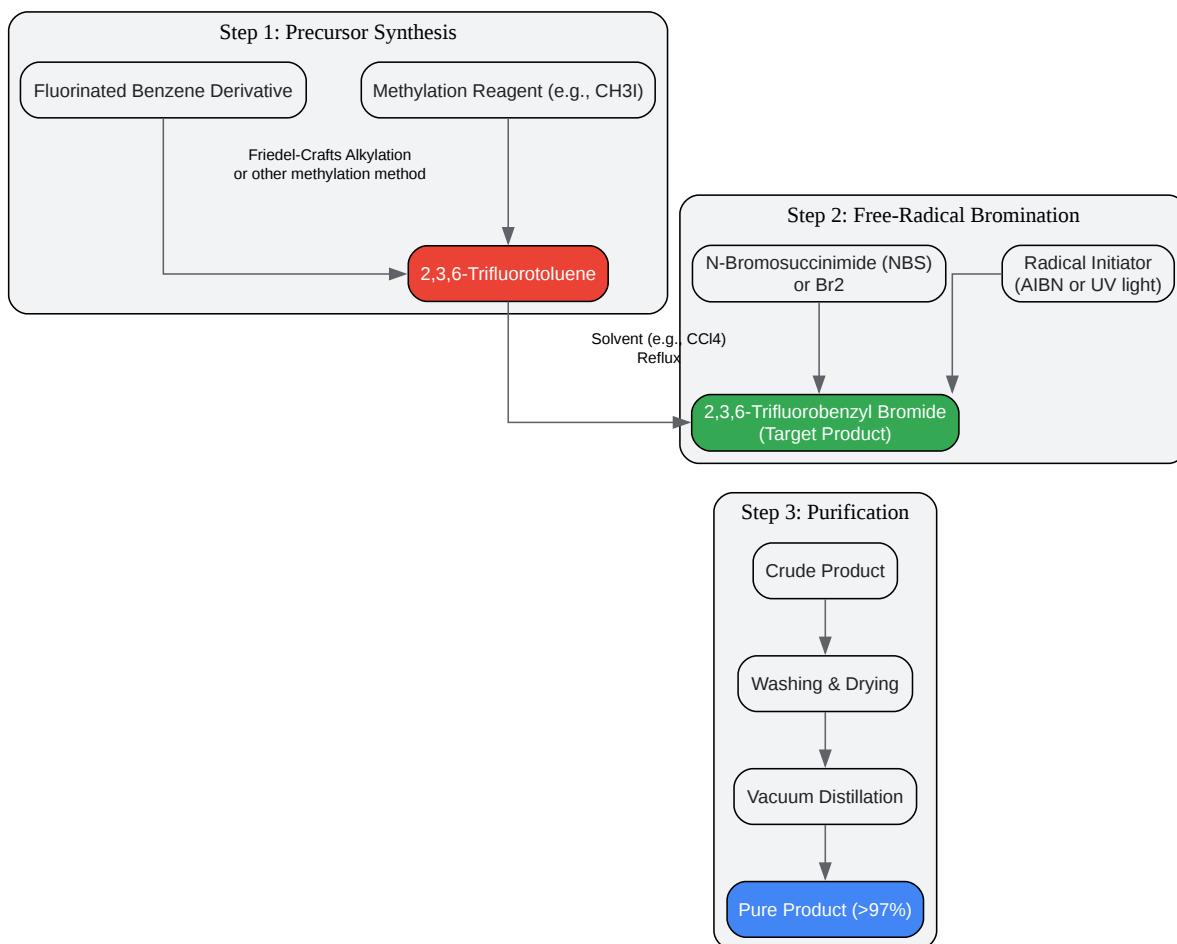
The presence of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.^{[3][4][5]} The 2,3,6-trifluorobenzyl moiety, when incorporated into a larger molecular framework, serves as a powerful tool for fine-tuning these characteristics. This guide provides a comprehensive technical overview for scientists and drug development professionals, covering its synthesis, reactivity, applications, and essential safety protocols, grounded in established chemical principles.

Physicochemical & Spectroscopic Profile

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key data for **2,3,6-Trifluorobenzyl bromide** are summarized below.

Property	Value	Source(s)
CAS Number	151412-02-1	[6][7]
Molecular Formula	C ₇ H ₄ BrF ₃	[6][7]
Molecular Weight	225.01 g/mol	[6][7]
Appearance	Colorless Liquid	[8]
Boiling Point	114 °C	[6]
Density	1.718 g/mL at 25 °C	[6]
Refractive Index (n _{20/D})	1.5074	[6][9]
Flash Point	91 °C (195.8 °F) - closed cup	[6]
InChI Key	JPBWEVKHPSNBCE-UHFFFAOYSA-N	[6]

Spectroscopic Signatures


While specific spectra are proprietary, the expected NMR signatures can be predicted based on its structure, providing a critical tool for reaction monitoring and product verification.

- ¹H NMR: The most distinct signal will be a singlet for the benzylic methylene protons (-CH₂Br), typically appearing in the range of δ 4.5-4.8 ppm. The aromatic region will display complex multiplets due to proton-proton and proton-fluorine coupling.
- ¹³C NMR: The benzylic carbon (-CH₂Br) signal is expected around δ 30-35 ppm. The aromatic carbons will appear between δ 110-160 ppm, with their chemical shifts and splitting patterns dictated by complex C-F coupling constants.
- ¹⁹F NMR: This is a powerful technique for confirming the substitution pattern. Three distinct signals are expected, each showing coupling to the other fluorine nuclei and nearby protons. [10][11] The chemical shifts provide a definitive fingerprint of the fluorination pattern on the aromatic ring.

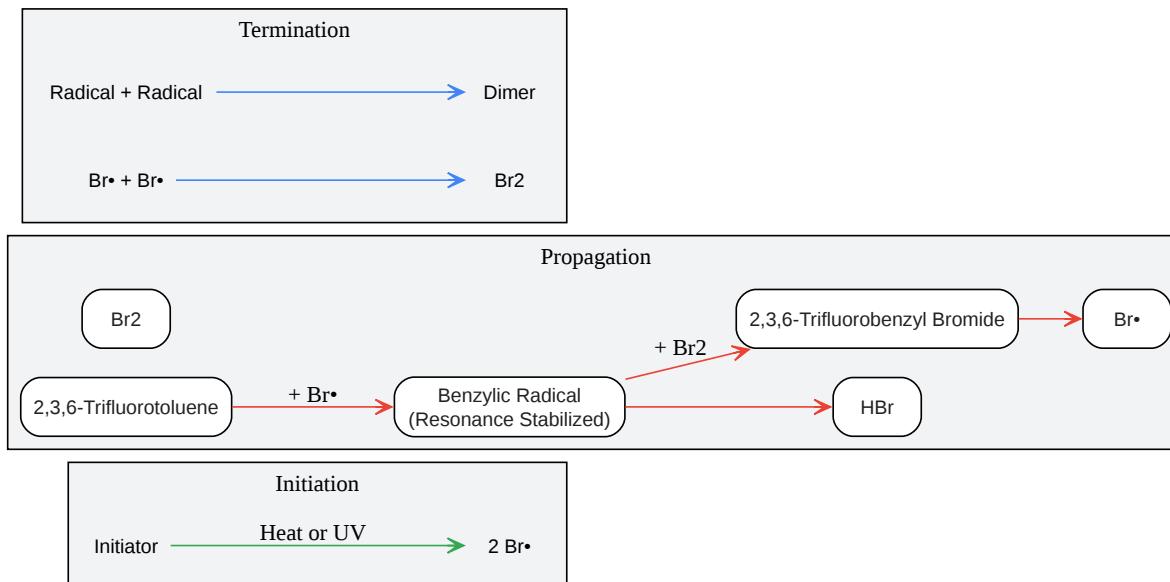
Synthesis: Pathway to a Key Intermediate

The principal industrial and laboratory-scale synthesis of **2,3,6-trifluorobenzyl bromide** proceeds via the free-radical bromination of its corresponding toluene precursor, 2,3,6-trifluorotoluene. This reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[12]

Workflow for the Synthesis of 2,3,6-Trifluorobenzyl Bromide

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **2,3,6-Trifluorobenzyl bromide**.


Detailed Experimental Protocol: Free-Radical Bromination

This protocol describes a representative method for the benzylic bromination of 2,3,6-trifluorotoluene.

- **Reactor Setup:** To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,3,6-trifluorotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl_4) or cyclohexane.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution. NBS is preferred over liquid bromine for its ease of handling and for maintaining a low concentration of Br_2 during the reaction, which suppresses competing electrophilic aromatic substitution.
- **Initiation:** Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.02 eq). Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp. [\[13\]](#)[\[14\]](#)
- **Reaction:** Heat the mixture to reflux (approx. 77°C for CCl_4) and maintain for 2-4 hours. The reaction progress can be monitored by GC-MS or TLC. The disappearance of the starting material and the formation of a higher-density succinimide byproduct (which floats) are indicators of reaction completion.
- **Workup:** Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate sequentially with a 10% sodium thiosulfate solution (to quench any remaining bromine), water, and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield **2,3,6-trifluorobenzyl bromide** as a clear liquid.[\[15\]](#)

Causality and Mechanism

The selectivity of this reaction hinges on the stability of the intermediate radical. The benzylic C-H bond is significantly weaker than the aromatic C-H bonds because its homolytic cleavage results in a resonance-stabilized benzylic radical.[\[12\]](#)

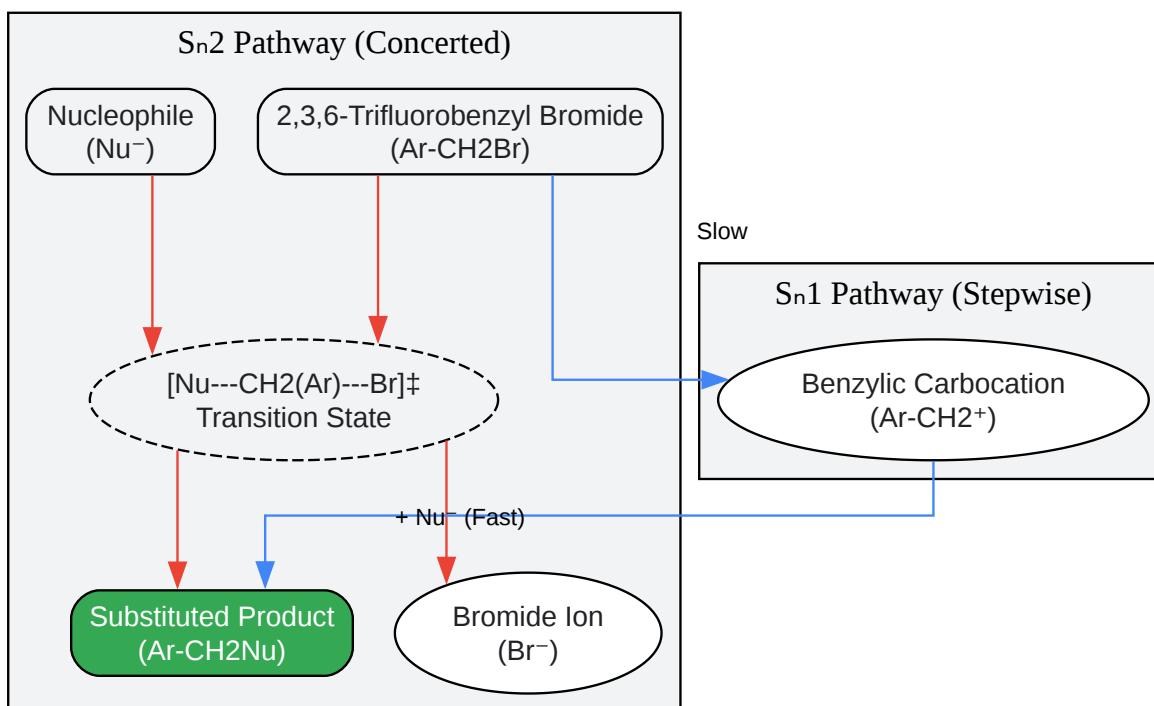
[Click to download full resolution via product page](#)

Caption: Simplified mechanism of free-radical benzylic bromination.

Reactivity and Synthetic Utility

The synthetic power of **2,3,6-trifluorobenzyl bromide** stems from the lability of the carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution reactions.[16]

Core Reactivity: Nucleophilic Substitution


Benzylic halides are unique in that they can undergo substitution via both $S_{\text{n}}1$ and $S_{\text{n}}2$ pathways. The choice of mechanism is dictated by the reaction conditions.[17]

- $S_{\text{n}}2$ Pathway: Favored by strong, non-bulky nucleophiles (e.g., CN^- , N_3^- , RS^-) in polar aprotic solvents (e.g., Acetone, DMF, MeCN). This pathway proceeds with an inversion of

stereochemistry if the carbon were chiral.

- $S_{n}1$ Pathway: Favored by weak nucleophiles (e.g., H_2O , ROH) in polar protic solvents. This pathway proceeds through a planar, resonance-stabilized benzylic carbocation intermediate.

The electron-withdrawing nature of the three fluorine atoms on the aromatic ring can slightly disfavor the formation of a carbocation ($S_{n}1$) while making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack ($S_{n}2$).

[Click to download full resolution via product page](#)

Caption: Competing $S_{n}1$ and $S_{n}2$ pathways for **2,3,6-Trifluorobenzyl bromide**.

General Protocol for Nucleophilic Substitution (O-Alkylation)

This protocol provides a general method for the synthesis of a benzyl ether, a common transformation in drug development.

- Setup: In a round-bottom flask, dissolve a suitable alcohol or phenol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
- Deprotonation: Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K_2CO_3 , 1.5 eq) portion-wise at 0 °C to generate the alkoxide/phenoxide nucleophile.
- Alkylation: To the resulting slurry, add a solution of **2,3,6-trifluorobenzyl bromide** (1.05 eq) in the same solvent dropwise.
- Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours until the starting material is consumed (monitored by TLC).
- Quenching & Extraction: Carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired ether.

Applications in Research and Development

The 2,3,6-trifluorobenzyl group is a privileged scaffold in modern chemistry due to the beneficial properties conferred by the fluorine atoms.[\[1\]](#)

- Medicinal Chemistry: Fluorine substitution is a well-established strategy to enhance drug efficacy.[\[3\]](#) The 2,3,6-trifluorobenzyl moiety can improve metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability due to enhanced lipophilicity, and modulate protein-ligand interactions through favorable electrostatic contacts.[\[1\]](#) This makes the parent bromide an invaluable starting material for synthesizing novel anti-cancer, anti-inflammatory, and antiviral agents.[\[3\]](#)[\[18\]](#)[\[19\]](#)
- Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can lead to the development of more potent and environmentally stable pesticides and herbicides.[\[2\]](#)[\[3\]](#) **2,3,6-Trifluorobenzyl bromide** serves as a key intermediate for creating these next-generation crop protection agents.

- Materials Science: This reagent is used in the synthesis of specialty fluorinated polymers and coatings.[1][2] Materials incorporating this moiety can exhibit enhanced thermal stability, chemical resistance, and unique surface properties like hydrophobicity.[1]

Safety and Handling

2,3,6-Trifluorobenzyl bromide is a corrosive and lacrymatory substance that requires careful handling in a controlled laboratory environment.[8]

Hazard Information	Details	Source(s)
GHS Pictogram	GHS05 (Corrosion)	[6]
Signal Word	Danger	[6][8]
Hazard Statements	H314: Causes severe skin burns and eye damage.	[6][8]
Classification	Skin Corrosion/Irritation Category 1B	[6][20]
Other Hazards	Lachrymator (causes tearing)	[8]

Protocol for Safe Handling and Storage

- Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[8] An eyewash station and safety shower must be readily accessible.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[6][8]
- Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists. Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[21]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated corrosives area. [8] Storage at 2-8°C is recommended.[6]

- Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

- 2,3,6-Trifluorobenzylbromide (CAS 151412-02-1). Chemical Processing. [\[Link\]](#)
- **2,3,6-TRIFLUOROBENZYL BROMIDE** 151412-02-1. Autech Industry Co.,Limited. [\[Link\]](#)
- Trifluorotoluene. Wikipedia. [\[Link\]](#)
- Supporting Inform
- Preparation of trifluorotoluene. PrepChem.com. [\[Link\]](#)
- Supporting Information. The Royal Society of Chemistry. [\[Link\]](#)
- Synthesis of 2,3,5,6-tetrafluorobenzyl bromide. PrepChem.com. [\[Link\]](#)
- 2,3,4-Trifluorobenzyl Bromide. MySkinRecipes. [\[Link\]](#)
- What new applications of 2,4,5-Trifluorobenzyl Bromide have been discovered? Blog. [\[Link\]](#)
- Preparation method for 2,6-dichloro-trifluorotoluene.
- Mastering Organic Synthesis: The Versatility of 2,4,5-Trifluorobenzyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Nucleophilic fluorine substitution reaction of α -carbonyl benzyl bromide... RSC Publishing. [\[Link\]](#)
- SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. DTIC. [\[Link\]](#)
- Chem 117 Reference Spectra Spring 2011.
- Nucleophilic fluorine substitution reaction of α -carbonyl benzyl bromide... PubMed Central. [\[Link\]](#)
- Nucleophilic fluorine substitution reaction of α -carbonyl benzyl bromide... RSC Publishing. [\[Link\]](#)
- Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. [\[Link\]](#)
- Fluorine NMR. University of Washington. [\[Link\]](#)
- The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Preparation method of 2,6-difluorobenzyl bromide.
- Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar. [\[Link\]](#)
- (PDF) Nucleophilic fluorine substitution reaction of α -carbonyl benzyl bromide...
- Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PubMed Central. [\[Link\]](#)
- Chapter 3 Worked Problem 1 - Free Radical Bromination.

- Relative Rates of Radical Bromination Reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 2,3,6-Trifluorobenzyl bromide | 151412-02-1 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. kaibangchem.com [kaibangchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 2,3,6- トリフルオロベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,3,6-Trifluorobenzyl bromide , 98% , 151412-02-1 - CookeChem [cookechem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. 2,3,6-TRIFLUOROBENZYL BROMIDE151412-02-1,Purity98%_Watson International Ltd [molbase.com]
- 10. biophysics.org [biophysics.org]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 13. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. prepchem.com [prepchem.com]
- 16. chemimpex.com [chemimpex.com]
- 17. asccollegekolhar.in [asccollegekolhar.in]
- 18. guidechem.com [guidechem.com]
- 19. 2,3,4-Trifluorobenzyl Bromide [myskinrecipes.com]

- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2,3,6-Trifluorobenzyl Bromide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131743#2-3-6-trifluorobenzyl-bromide-cas-number-151412-02-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com